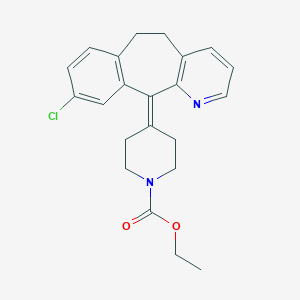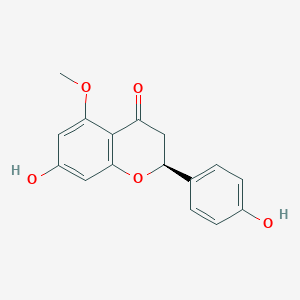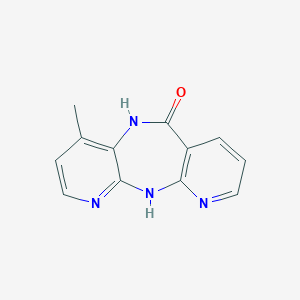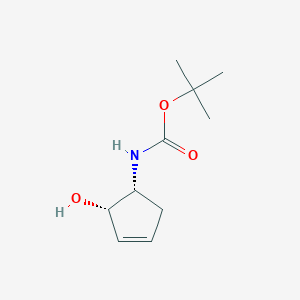
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as carbamate and is a derivative of carbamic acid. Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. The inhibition of this enzyme can lead to an increase in acetylcholine levels, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and improvement of cognitive function. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has several advantages for lab experiments, including its high yield synthesis method and its potential as an enzyme inhibitor. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-. These include further studies on its mechanism of action, optimization of its synthesis method, and the development of new applications in drug discovery and antimicrobial agents. Additionally, more research is needed to fully understand the potential toxic effects of the compound and its suitability for use in humans.
Méthodes De Synthèse
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method that involves the reaction of cyclopentadiene with diethyl carbonate in the presence of a catalyst. The reaction leads to the formation of carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- in high yields. This method has been optimized to produce high-quality carbamate for scientific research.
Applications De Recherche Scientifique
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as an enzyme inhibitor, which can be useful in drug discovery.
Propriétés
Numéro CAS |
144019-37-4 |
|---|---|
Nom du produit |
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-8,12H,5H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
Clé InChI |
DHLIIKDZNXGTAF-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC=C[C@@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1CC=CC1O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC=CC1O |
Synonymes |
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
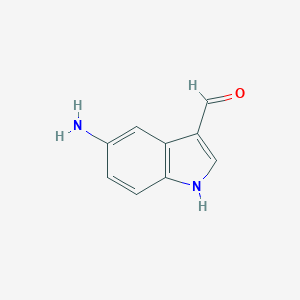
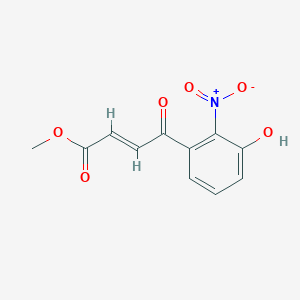
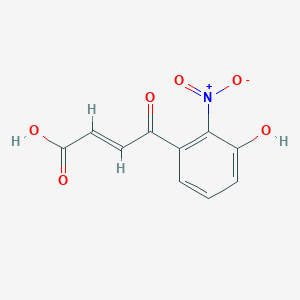
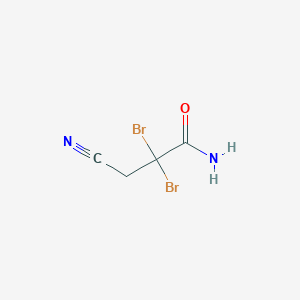
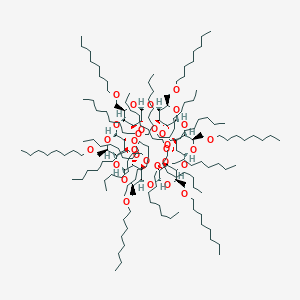
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
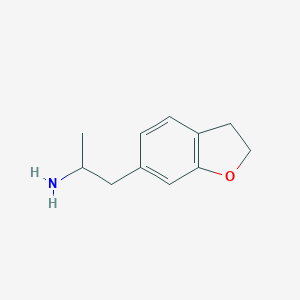
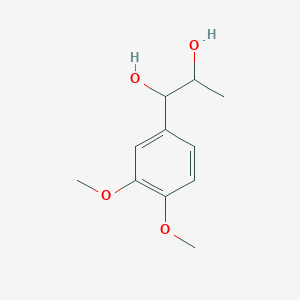
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
